2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Description
Properties
IUPAC Name |
2-tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-13(2,3)20-12(18)8-11(19-20)9-4-6-10(7-5-9)14(15,16)17/h4-8H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAKGHNWLDGHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the trifluoromethylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in the target compound and analogs (e.g., ) contributes to steric hindrance, which may slow degradation in biological systems compared to smaller substituents like methyl .
- Synthetic Challenges: Lower yields (e.g., 29% in ) are noted for analogs with bulky or complex substituents, likely due to steric clashes during coupling reactions. The target compound’s synthesis may face similar challenges.
Key Observations :
Physical and Spectroscopic Properties
- LC-MS Data : The target compound’s analog in exhibits an [M + H]+ peak at m/z 400, consistent with its molecular weight (442.57 g/mol). Discrepancies in exact mass (e.g., 400 vs. 442.57) may arise from fragmentation patterns.
- ¹H NMR Trends : tert-butyl groups in analogs (e.g., ) show characteristic singlets at δ 0.88–1.20 ppm, while aromatic protons in 4-CF₃-Ph appear as multiplet signals near δ 7.30–7.45 ppm .
Methodological Considerations
- Structural Characterization : Programs like SHELXL and ORTEP are widely used for crystallographic refinement and visualization, ensuring accurate determination of substituent geometry in analogs.
- Safety Handling : While direct safety data for the target compound is unavailable, tert-butyl pyrazole derivatives (e.g., ) recommend precautions such as avoiding inhalation of dust or vapors.
Biological Activity
2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine, with the CAS number 847774-89-4, is a synthetic organic compound characterized by a pyrazole ring substituted with a tert-butyl group and a trifluoromethylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₁₆F₃N₃
- Molecular Weight : 283.29 g/mol
- Structure : The compound features a pyrazole core that enhances its reactivity and biological interactions.
The biological activity of this compound is influenced by its structural components:
- Lipophilicity : The trifluoromethyl group increases the lipophilicity, facilitating better membrane penetration.
- Enzyme Interaction : The pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity. Specific targets remain to be fully elucidated but may include pathways relevant to cancer and microbial infections.
Biological Activities
Research indicates that this compound may exhibit several bioactive properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific pathogens targeted and mechanisms remain under investigation.
- Anticancer Potential : The compound has been explored for its ability to inhibit tumor growth, possibly through interference with cellular signaling pathways.
- Anti-inflammatory Properties : Similar compounds in the pyrazole class have shown promise in reducing inflammation, warranting further exploration of this compound's efficacy in inflammatory models.
Case Studies and Research Findings
Recent studies have focused on optimizing the biological activity of pyrazole derivatives, including this compound:
- A study highlighted the synthesis of various pyrazole derivatives and their biological evaluations, noting that modifications to the substituents can significantly impact their activity profiles .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced tumor cell proliferation | |
| Anti-inflammatory | Decreased markers of inflammation |
Comparison with Related Compounds
The uniqueness of this compound can be contrasted with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Tert-butyl-5-phenylpyrazole | Lacks trifluoromethyl group | Lower lipophilicity |
| 5-(4-Trifluoromethylphenyl)pyrazole | Lacks tert-butyl group | Different stability |
| 2-Tert-butylpyrazole | Lacks both phenyl and trifluoromethyl groups | Less bioactive |
Q & A
Q. Basic
- ¹H NMR : Key peaks include:
- X-ray crystallography : Use SHELXL for refinement . Key steps:
- Collect high-resolution data (≤ 0.8 Å) to resolve trifluoromethyl disorder.
- Apply TWIN commands if crystal twinning is observed.
- Validate geometry using PLATON to check for voids and hydrogen-bonding networks.
Does this compound exhibit tautomerism, and how can this be investigated?
Advanced
Pyrazole derivatives often exhibit annular tautomerism. For this compound:
- Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare the stability of tautomers.
- Experimental validation : Use dynamic NMR to detect proton exchange between tautomeric forms. For crystallographic studies, refine occupancy factors if multiple tautomers coexist (e.g., as in 3-phenyl-1,2,4-triazol-5-amine ).
How can low yields in the synthesis of this compound be addressed?
Advanced
Low yields (e.g., 29% ) may stem from:
- Steric hindrance : Replace tert-butyl with smaller groups (e.g., isopropyl) in precursor molecules.
- Catalyst deactivation : Add chelating ligands (e.g., XPhos) to stabilize Pd(0).
- Side reactions : Monitor for proto-deboronation by quenching aliquots with D₂O and analyzing via LC-MS.
Alternative routes: - Use Ullmann coupling with CuI/1,10-phenanthroline for C–N bond formation.
- Employ flow chemistry to enhance mixing and heat transfer.
How should researchers resolve contradictions in crystallographic data?
Advanced
Contradictions (e.g., unexpected tautomer ratios ) require:
- High-resolution data : Collect at low temperature (100 K) to minimize thermal motion.
- Hirshfeld surface analysis : Identify intermolecular interactions influencing tautomer stability.
- SHELXL refinement : Use PART instructions to model disorder and refine hydrogen atom positions with freely varying coordinates .
What strategies are effective for functionalizing the pyrazole core?
Q. Advanced
- Sulfenylation : React with arylsulfonyl hydrazides in ethanol at 80°C using tetrabutylammonium iodide (TBAI) as a catalyst .
- Urea formation : Treat with isocyanates (e.g., 1-fluoro-4-isocyanato-benzene) in THF to generate urea derivatives for biological screening .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the amine during functionalization .
How can this compound be evaluated for enzyme inhibition?
Q. Advanced
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., prolyl-tRNA synthetase ).
- Assay design :
- Use fluorescence polarization to measure binding affinity.
- Perform IC₅₀ determinations with ATP-concentration-dependent assays.
- Structural insights : Co-crystallize the compound with the enzyme and refine using PHENIX for mechanistic studies .
What computational methods are suitable for studying its interaction with biological targets?
Q. Advanced
- Docking : Use AutoDock Vina with AMBER force fields to model binding poses.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QM/MM : Combine Gaussian (B3LYP) and CHARMM to study electronic interactions at the active site.
How can environmental hazards be mitigated during synthesis?
Q. Advanced
- Waste management : Segregate halogenated byproducts (e.g., from trifluoromethyl groups) and dispose via certified hazardous waste services .
- Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent options.
What are the best practices for reporting crystallographic data?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
